molecular formula C18H20N2O2S B6605162 rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 2227755-59-9

rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B6605162
CAS No.: 2227755-59-9
M. Wt: 328.4 g/mol
InChI Key: ZVWJOPUVVHUTGY-GWNIPJSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound featuring a bicyclic heptane structure with a thienopyrimidine moiety. This molecule's unique structure combines elements of both polycyclic and heterocyclic chemistry, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps:

  • Formation of the Thienopyrimidine Core: Starting from appropriate thiophene and pyrimidine precursors, cyclization reactions under acidic or basic conditions can form the thienopyrimidine core.

  • Attachment of the Bicyclic Heptane Structure: This step may involve a Diels-Alder reaction, which is known for creating complex bicyclic systems. The reaction conditions often require heat or catalytic amounts of Lewis acids.

  • Esterification to Form the Carboxylate: The final step involves esterification, typically through Fischer esterification using ethanol and an acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound requires optimization of each step to ensure high yield and purity. This might involve continuous flow chemistry systems to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the thieno and bicyclic heptane moieties. Common reagents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reduction can be achieved using metal hydrides such as sodium borohydride or lithium aluminum hydride, primarily affecting any reducible functional groups present.

  • Substitution: This compound can engage in nucleophilic and electrophilic substitution reactions, especially at positions activated by electron-donating groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products Formed

  • Oxidation: Formation of ketones, carboxylic acids.

  • Reduction: Formation of alcohols from ketones or aldehydes.

  • Substitution: Varied, depending on the substituent introduced.

Scientific Research Applications

Rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate has found applications in several fields:

  • Chemistry: Used as a building block in organic synthesis due to its reactive functional groups.

  • Biology: Potential use as a ligand in receptor studies, given its complex structure.

  • Medicine: Investigated for pharmacological activities, including anti-inflammatory and antimicrobial properties.

  • Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects is highly dependent on its application:

  • Pharmacology: It may interact with specific receptors or enzymes, modulating their activity. The bicyclic heptane structure could provide a high affinity for hydrophobic pockets in proteins.

  • Chemistry: The thienopyrimidine core is reactive, enabling it to participate in various chemical reactions, such as cycloadditions and substitutions.

Comparison with Similar Compounds

Rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate stands out due to its unique combination of bicyclic and heterocyclic elements. Similar compounds might include:

  • Ethyl 5-methyl-4-(cyclohexyl)thieno[2,3-d]pyrimidine-6-carboxylate: Lacks the bicyclic structure, hence different reactivity.

  • Rac-ethyl 5-methyl-4-(bicyclo[2.2.1]hept-5-en-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate: Similar, but with variations in the substituent groups affecting physical and chemical properties.

This comparison underscores its uniqueness and potential for specialized applications.

Properties

IUPAC Name

ethyl 5-methyl-4-[(1S,2R,3R,4R)-3-methyl-2-bicyclo[2.2.1]hept-5-enyl]thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-4-22-18(21)16-10(3)14-15(19-8-20-17(14)23-16)13-9(2)11-5-6-12(13)7-11/h5-6,8-9,11-13H,4,7H2,1-3H3/t9-,11+,12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWJOPUVVHUTGY-GWNIPJSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CN=C2S1)C3C(C4CC3C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C2=C(N=CN=C2S1)[C@@H]3[C@@H]([C@@H]4C[C@H]3C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.